2-(2-Aminophenylthio)acetic acid
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Overview
Description
2-(2-Aminophenylthio)acetic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a thioacetic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Related compounds, such as 2-aminothiazole derivatives, have been found to inhibit multiple enzyme targets such as egfr/vgfer kinase .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of 95% .
Molecular Mechanism
The compound’s structure suggests potential interactions with biomolecules, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(2-Aminophenylthio)acetic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenylthio)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:
- Dissolve 2-aminothiophenol in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce sodium hydroxide to the mixture to initiate the reaction.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and acidify with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Nitro-2-(2-aminophenylthio)acetic acid.
Reduction: 2-(2-Aminophenylthio)ethylamine.
Substitution: 4-Bromo-2-(2-aminophenylthio)acetic acid.
Scientific Research Applications
2-(2-Aminophenylthio)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Similar structure but lacks the thio group.
2-Aminothiophenol: Similar structure but lacks the acetic acid moiety.
2-(2-Nitrophenylthio)acetic acid: Similar structure but with a nitro group instead of an amino group.
Uniqueness
2-(2-Aminophenylthio)acetic acid is unique due to the presence of both an amino group and a thioacetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDYTUWNBVAHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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